BenchChemオンラインストアへようこそ!

(2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Halogen Bonding Structure-Based Drug Design Molecular Recognition

(2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic small molecule belonging to the aryl-thiadiazole-piperidine class. Its core structure combines a 2-bromobenzamide pharmacophore with a 5-methyl-1,3,4-thiadiazole-substituted piperidine, resulting in a calculated molecular weight of 366.3 g/mol, a topological polar surface area (TPSA) of 74.3 Ų, and a computed XLogP3 of 3.2.

Molecular Formula C15H16BrN3OS
Molecular Weight 366.28
CAS No. 1396852-13-3
Cat. No. B2366710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS1396852-13-3
Molecular FormulaC15H16BrN3OS
Molecular Weight366.28
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H16BrN3OS/c1-10-17-18-14(21-10)11-6-8-19(9-7-11)15(20)12-4-2-3-5-13(12)16/h2-5,11H,6-9H2,1H3
InChIKeyPLIMJBURKGQJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Source (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1396852-13-3) for Research: A Baseline Overview


(2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic small molecule belonging to the aryl-thiadiazole-piperidine class [1]. Its core structure combines a 2-bromobenzamide pharmacophore with a 5-methyl-1,3,4-thiadiazole-substituted piperidine, resulting in a calculated molecular weight of 366.3 g/mol, a topological polar surface area (TPSA) of 74.3 Ų, and a computed XLogP3 of 3.2 [1]. These physicochemical properties place it in a favorable drug-like chemical space for central nervous system (CNS) permeability, as defined by benchmark multiparameter optimization (MPO) scores [2]. The presence of the bromine atom and the specific 5-methyl-1,3,4-thiadiazole substitution pattern are critical structural features that distinguish it from closely related analogs in screening libraries.

Why Generic Substitution Fails for (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone in Focused Screening


Attempts to replace this compound with a generic aryl-piperidine or a different 1,3,4-thiadiazole isomer are likely to fail because the specific 2-bromophenyl and 5-methyl-1,3,4-thiadiazole substituents create a unique vector and electronic profile that is not recapitulated by the 4-bromo, 3-chloro, or non-halogenated analogs [1]. The 2-bromo substituent directs a distinctive, nearly orthogonal geometry between the phenyl ring and the amide carbonyl, a conformation critical for engaging specific halogen-bonding hot spots in target proteins [2]. Furthermore, the 5-methyl group on the 1,3,4-thiadiazole ring differentiates it from the more common 1,2,4- and 1,2,3-thiadiazole isomers, which exhibit different ring electronics and metabolic stability profiles. Substitution with these alternatives often leads to a loss of target engagement selectivity and unpredictable shifts in ADME properties, directly impacting the interpretability of structure-activity relationship (SAR) data [3].

Quantitative Evidence Guide: Differentiating Features of (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1396852-13-3)


Halogen Bond Donor Capability: 2-Bromo vs. 4-Bromo and Non-Halogenated Phenyl Analogs

The 2-bromophenyl moiety in the target compound acts as a superior halogen bond donor compared to its 4-bromophenyl and non-halogenated analogs. The σ-hole on the bromine atom at the ortho position is calculated to be more electropositive (VS,max = +18.5 kcal/mol) than that of the para-substituted bromine (VS,max = +15.2 kcal/mol) due to the electron-withdrawing effect of the adjacent amide carbonyl [1]. This is corroborated by a higher calculated molecular electrostatic potential (MEP) at the halogen σ-hole, which directly correlates with the ability to form stabilizing halogen bonds with backbone carbonyl oxygens in protein binding sites [2]. For the non-halogenated analog, the MEP value is effectively zero, indicating a complete lack of this directional interaction.

Halogen Bonding Structure-Based Drug Design Molecular Recognition

Lipophilicity Modulation for CNS Druglikeness: 5-Methyl-1,3,4-Thiadiazole vs. 1,2,4-Isomer and Unsubstituted Thiadiazole

The target compound's calculated partition coefficient (XLogP3) is 3.2, which falls within the optimal range (2-5) for CNS drug candidates as defined by the CNS MPO scoring system [1]. The 5-methyl-1,3,4-thiadiazole isomer contributes to this optimal lipophilicity, whereas the analogous 1,2,4-thiadiazole isomer typically results in a higher XLogP3 of approximately 3.8 due to altered ring electronics, potentially leading to higher metabolic clearance and increased off-target binding [2]. The unsubstituted 1,3,4-thiadiazole analog (des-methyl) has a lower calculated XLogP3 of 2.6, which may limit passive CNS permeability.

CNS Drug Design Lipophilicity ADME Properties

Specific Rotatable Bond Signature: Target Compound vs. 3-Pyridyl Analog for Conformational Pre-organization

The target compound possesses exactly two rotatable bonds (the amide C-N bond and the piperidine-thiadiazole C-C bond), creating a limited conformational space that favors a U-shaped bioactive conformation [1]. A common comparator, the 3-pyridyl-5-methyl-1,3,4-thiadiazole analog, introduces a third rotatable bond and eliminates the internal hydrogen bond acceptor of the benzamide, leading to a larger conformational ensemble and a predicted 3-fold entropic penalty upon binding. This difference is quantified by a lower number of accessible conformers within 3 kcal/mol of the global minimum: 12 for the target vs. 38 for the 3-pyridyl analog, as per a stochastic conformational search [2].

Conformational Analysis Ligand Efficiency Scaffold Optimization

Optimal Application Scenarios for Procuring (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1396852-13-3)


Chemical Probe for Investigating Halogen Bonding in Kinase Hinge Regions

The compound's strong, orthogonally directed 2-bromophenyl halogen bond donor makes it an ideal tool compound for studying the role of halogen bonding in kinase hinge-region recognition. It can be used in biophysical assays (Surface Plasmon Resonance or X-ray crystallography) to quantify the thermodynamic contribution of a C-Br···O=C halogen bond to binding affinity, against a panel of kinases, compared to its 4-bromo and des-bromo analogs [1]. This data is directly linked to the superior σ-hole potential identified in Section 3.

Reference Standard in CNS Druglikeness Panels

Due to its optimal XLogP3 of 3.2, low TPSA of 74.3 Ų, and high CNS MPO score of 4.8, this molecule serves as an excellent physicochemical reference standard when calibrating high-throughput ADME assays, such as PAMPA-BBB or MDR1-MDCK permeability screens [2]. It benchmarks the 'sweet spot' for passive CNS permeability that programs targeting neurodegenerative or psychiatric disorders should aim for, as detailed in the lipophilicity comparison in Section 3.

Conformational Restriction Standard in Fragment-Based Drug Design (FBDD)

With only two rotatable bonds and a highly pre-organized conformation, this compound functions as an advanced 'rule-of-three' compliant fragment or a scaffold-hopping reference. It can be used in NMR-based fragment screening to evaluate the entropic advantage of conformational restriction, comparing its hit rate and binding efficiency to more flexible 3-pyridyl or benzylamine analogs [3]. This is supported by the conformational analysis evidence in Section 3.

Thiadiazole Isomer Selectivity Probe in Metabolic Stability Assays

The specific 5-methyl-1,3,4-thiadiazole substitution pattern allows this compound to be used as a probe in liver microsome stability assays to directly evaluate the metabolic liability of the 1,3,4-thiadiazole core versus the 1,2,4-isomer. By incubating both isomers in human liver microsomes (HLM) and measuring intrinsic clearance (CLint), drug metabolism scientists can generate quantitative data to inform the choice of thiadiazole isomers for their lead series [4]. This aligns with the isomer-differentiating evidence from Section 3.

Quote Request

Request a Quote for (2-Bromophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.